molecular formula C6H14ClNO2 B171933 Ethyl 3-aminobutanoate hydrochloride CAS No. 102014-64-2

Ethyl 3-aminobutanoate hydrochloride

Cat. No.: B171933
CAS No.: 102014-64-2
M. Wt: 167.63 g/mol
InChI Key: ISVBSAIYXBEVSI-UHFFFAOYSA-N
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Description

Ethyl 3-aminobutanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminobutanoate hydrochloride can be synthesized through the esterification of 3-aminobutanoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves refluxing the mixture of 3-aminobutanoic acid and ethanol in the presence of a catalyst such as sulfuric acid. After the reaction is complete, hydrochloric acid is added to precipitate the hydrochloride salt, which is then filtered and purified.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity . The use of automated systems and advanced purification techniques ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester and amino group configuration, which makes it a versatile intermediate in organic synthesis. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Biological Activity

Ethyl 3-aminobutanoate hydrochloride, a chiral compound with the molecular formula C₅H₁₄ClN₃O₂, is recognized for its significant biological activity, particularly due to its structural similarity to gamma-aminobutyric acid (GABA). This article explores its biological properties, interactions within neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound exists in two enantiomeric forms: (R)- and (S)-ethyl 3-aminobutanoate hydrochloride. The stereochemistry of these compounds influences their biological activity and interactions with various receptors.

Property Value
Molecular FormulaC₅H₁₄ClN₃O₂
Molecular Weight167.63 g/mol
Physical StateWhite crystalline solid
Chiral Centers1 (Single stereocenter)

Interaction with GABA Receptors

The primary biological activity of this compound stems from its interaction with GABA receptors. GABA is a major inhibitory neurotransmitter in the central nervous system, and compounds that mimic its structure can modulate GABAergic signaling pathways. Research indicates that this compound can enhance GABA receptor activity, potentially influencing neuronal excitability and synaptic transmission .

Therapeutic Potential

Due to its ability to modulate GABAergic activity, this compound shows promise for therapeutic applications in treating neurological disorders such as:

  • Epilepsy : By enhancing inhibitory signaling, it may help reduce seizure activity.
  • Anxiety Disorders : Its anxiolytic properties could provide relief from anxiety symptoms.

Case Studies and Experimental Data

Several studies have investigated the effects of this compound on neuronal function:

  • Neurotransmitter Modulation : In vitro studies demonstrated that this compound increases the frequency of GABA-mediated inhibitory postsynaptic currents in cultured neurons, suggesting enhanced synaptic inhibition.
  • Pharmacokinetics : A pharmacokinetic study highlighted the compound's absorption characteristics when administered orally in animal models. The results showed a sustained concentration in the bloodstream over several hours, indicating effective bioavailability and prolonged action .
  • Comparative Analysis : A comparative study with other similar compounds revealed that this compound exhibited superior selectivity for GABA receptors compared to structurally related compounds such as ethyl aminoacetate.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Study Findings
Neurotransmitter ModulationIncreased GABA receptor activity in neurons
PharmacokineticsSustained blood concentration post oral administration
Comparative AnalysisHigher selectivity for GABA receptors than analogs

Properties

IUPAC Name

ethyl 3-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVBSAIYXBEVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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